molecular formula C16H17NO3 B1183589 4-hydroxy-N-(4-phenoxyphenyl)butanamide

4-hydroxy-N-(4-phenoxyphenyl)butanamide

Cat. No.: B1183589
M. Wt: 271.316
InChI Key: SYNBLHNMBIOJGH-UHFFFAOYSA-N
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Description

4-Hydroxy-N-(4-phenoxyphenyl)butanamide is a butanamide derivative featuring a hydroxyl (-OH) group on the butanamide chain and a 4-phenoxyphenyl substituent. This compound’s structure combines hydrogen-bonding capability (via the hydroxyl group) with aromatic bulk (via the phenoxyphenyl moiety), which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.316

IUPAC Name

4-hydroxy-N-(4-phenoxyphenyl)butanamide

InChI

InChI=1S/C16H17NO3/c18-12-4-7-16(19)17-13-8-10-15(11-9-13)20-14-5-2-1-3-6-14/h1-3,5-6,8-11,18H,4,7,12H2,(H,17,19)

InChI Key

SYNBLHNMBIOJGH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Data References
4-Hydroxy-N-(4-phenoxyphenyl)butanamide -OH (butanamide chain), 4-phenoxyphenyl ~285.3 (estimated) Potential for hydrogen bonding; moderate lipophilicity due to aromatic group. N/A
N-(4-Hydroxyphenyl)-4-nitrobenzamide -NO₂ (benzamide), -OH (phenyl) 272.25 High thermal stability (up to 400°C); planar structure (90% planarity); hydrogen-bonded crystal lattice.
4-Amino-N-[4-(benzyloxy)phenyl]butanamide -NH₂ (butanamide), benzyloxy (phenyl) 284.35 Basic amino group enhances solubility in acidic media; benzyloxy increases lipophilicity.
4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide -Cl (butanamide), hydroxyphenyl, cyclohexyl ~323.8 (estimated) Chlorine enhances electronegativity; cyclohexyl group introduces steric hindrance.
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide Acetyl (phenyl), 2,4-dichlorophenoxy 366.24 Electron-withdrawing Cl groups reduce electron density; acetyl may impact metabolic stability.
4-Methoxybutyrylfentanyl Methoxy (phenyl), piperidinyl 352.47 Methoxy group increases lipophilicity; designed for opioid receptor targeting.

Key Comparisons

Hydrogen Bonding and Solubility
  • However, the phenoxyphenyl group may counteract this by increasing hydrophobicity.
  • N-(4-Hydroxyphenyl)-4-nitrobenzamide : Exhibits strong intermolecular hydrogen bonds (N–H···O, O–H···O), contributing to high thermal stability and layered crystal packing .
Electronic Effects
  • In contrast, electron-donating groups (e.g., methoxy in 4-Methoxybutyrylfentanyl ) enhance aromatic ring electron density, which could influence receptor affinity.

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